4,5-Desisopropylidene Topiramate

Description

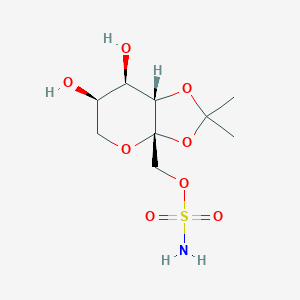

Structure

3D Structure

Properties

IUPAC Name |

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFVNUZYZFRVCR-JAKMQLQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)N)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442617 | |

| Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106881-41-8 | |

| Record name | 4,5-Desisopropylidene topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106881418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DESISOPROPYLIDENE TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP2WFO28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Mechanisms of 4,5 Desisopropylidene Topiramate Formation

Hydrolytic Cleavage of the Isopropylidene Moiety at the 4,5-Position of Topiramate (B1683207)

The formation of 4,5-Desisopropylidene Topiramate occurs through the hydrolysis of the ketal (or acetal) group located at the 4,5-position of the fructopyranose ring of Topiramate. nih.gov This chemical reaction involves the removal of the acetone (B3395972) group, exposing two hydroxyl (-OH) groups at these positions.

While hydrolysis is a recognized metabolic pathway for Topiramate, the specific nature of the cleavage at the 4,5-position—whether it occurs as a spontaneous chemical degradation under physiological pH or is a catalyzed enzymatic process—is not definitively elucidated in current scientific literature. Studies on related chemical structures confirm the feasibility of direct hydrolysis of the 4,5-isopropylidene group. nih.gov However, in the context of xenobiotic metabolism, such reactions are often facilitated by enzymes.

Elucidation of Specific Enzymes and Isoforms Involved in this compound Production

The precise enzymatic machinery responsible for the production of this compound remains to be identified. nih.gov Research into Topiramate's metabolism has confirmed the involvement of cytochrome P450 (CYP) enzymes in its oxidative pathways, but the specific isoforms have not been conclusively determined. nih.gov

While the formation of hydroxylated metabolites is known to be mediated by CYP enzymes, the catalysis of the hydrolytic cleavage leading to the desisopropylidene metabolites is less clear. It is plausible that certain CYP isoforms or other hydrolytic enzymes, such as esterases or paraoxonases, could be involved. Studies have suggested that the enzyme-inducing properties of drugs like carbamazepine (B1668303) and phenytoin (B1677684) impact Topiramate's metabolism, implying a role for inducible enzymes which could include members of the CYP2C and CYP3A families. unipv.it However, a direct link between these specific isoforms and the generation of this compound has not been established.

Comparative Analysis of Metabolic Routes Leading to Different Topiramate Metabolites

Topiramate is metabolized through several competing pathways. The primary routes are hydroxylation of the methyl group on the side chain to form 10-hydroxy-Topiramate (10-OH-TPM), and hydrolysis to form desisopropylidene metabolites. nih.gov Of the hydrolysis products, 2,3-O-Des-isopropylidene-Topiramate (2,3-diol-TPM) has been identified as the most prominent urinary metabolite, with this compound being a quantitatively minor product. nih.govunipv.it

The metabolic profile of Topiramate can be significantly altered by co-administration with enzyme-inducing drugs. A study comparing Topiramate metabolism in healthy subjects with and without the enzyme inducer carbamazepine (CBZ) highlights the shift in these pathways. While quantitative data for the minor 4,5-diol metabolite is limited, the changes in the major metabolites illustrate the inducibility of Topiramate's metabolic routes.

| Compound/Metabolite | Mean Urinary Recovery (% of Dose) - Control | Mean Urinary Recovery (% of Dose) - With Carbamazepine | Fold Increase |

|---|---|---|---|

| Unchanged Topiramate | 56% | 40% | - |

| 2,3-O-Des-isopropylidene-TPM | 3.2% | 7.9% | ~2.5x |

| 10-hydroxy-TPM | 1.2% | 1.8% | 1.5x |

This data demonstrates that enzyme induction significantly enhances the oxidative pathways, leading to a greater proportion of the drug being metabolized rather than excreted unchanged. unipv.it

Influence of Genetic Polymorphisms on this compound Formation Rate

Studies have identified associations between polymorphisms in genes for drug-metabolizing enzymes and transporters and the plasma levels of Topiramate. For instance, a polymorphism in the UGT1A gene family (rs4148324) has been significantly associated with the concentration-to-dose ratio of Topiramate in pediatric patients, with carriers of the G allele showing higher plasma concentrations. nih.gov Uridine diphosphate (B83284) glucuronosyltransferases (UGTs) are phase II enzymes that can be involved in the glucuronidation of Topiramate or its metabolites. nih.gov

Additionally, polymorphisms in the MDR1 (ABCB1) gene, which encodes the P-glycoprotein transporter, have been linked to treatment response to Topiramate, suggesting a role in its transport and distribution. nih.gov

Advanced Analytical Methodologies for the Identification and Quantification of 4,5 Desisopropylidene Topiramate in Biological Specimens

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

LC-MS/MS has emerged as a cornerstone technique for the analysis of drug metabolites due to its high sensitivity, selectivity, and versatility. nih.govresearchgate.net This powerful analytical tool combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

Development and Validation of LC-MS/MS Assays for 4,5-Desisopropylidene Topiramate (B1683207)

The development of a robust LC-MS/MS assay is a meticulous process that involves several critical steps to ensure reliable and accurate quantification of 4,5-desisopropylidene topiramate. A key objective is to create a method that is not only sensitive and selective but also capable of simultaneously measuring the parent drug, topiramate, and its various metabolites. nih.gov

A novel LC-MS/MS method was developed for the simultaneous quantification of topiramate and its main metabolites, including this compound, in human plasma. nih.gov This method demonstrated the feasibility of a single analytical run to assess the metabolic profile of topiramate. Another study focused on developing and validating two distinct LC-MS/MS methods: one for ensuring the potency and stability of an intravenous topiramate formulation and another for determining topiramate concentrations in rat plasma for pharmacokinetic and toxicological studies. aesnet.org These methods also included the monitoring of potential metabolites like this compound. aesnet.org

Validation of these assays is performed in accordance with established guidelines to ensure their performance characteristics. Key validation parameters include linearity, sensitivity, precision, accuracy, extraction efficiency, and matrix effect. aesnet.org

Sample Preparation Techniques for Metabolite Extraction and Enrichment

Effective sample preparation is a critical prerequisite for successful LC-MS/MS analysis, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. Common biological specimens for the analysis of this compound include plasma and urine. huji.ac.ilnih.gov

Two prevalent extraction techniques are protein precipitation and liquid-liquid extraction (LLE).

Protein Precipitation: This is a straightforward and rapid method often employed for plasma samples. It typically involves the addition of an organic solvent, such as acetonitrile, to precipitate plasma proteins. aesnet.org After centrifugation, the clear supernatant containing the analyte is collected for analysis. aesnet.org

Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of topiramate and its metabolites from human plasma, a mixture of ethyl acetate (B1210297) and diethyl ether has been utilized as the extraction solvent. nih.govresearchgate.net Diethyl ether has also been used for extracting these compounds from both plasma and urine. huji.ac.ilnih.gov

The choice of sample preparation technique depends on the specific requirements of the assay, including the nature of the biological matrix, the physicochemical properties of the analyte, and the desired level of sample cleanup.

Optimization of Chromatographic Separation Parameters for Isomer Differentiation

Chromatographic separation is crucial for distinguishing between isomeric metabolites, such as this compound and its isomer, 2,3-desisopropylidene topiramate. huji.ac.ilnih.gov This is achieved by carefully optimizing the chromatographic conditions, including the choice of the stationary phase (column), mobile phase composition, and elution mode (isocratic or gradient).

For the separation of topiramate and its metabolites, reversed-phase columns, such as C18 columns, are commonly used. nih.govaesnet.org A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.govaesnet.org For instance, a mobile phase consisting of water and methanol (B129727) with a gradient elution has been successfully used. nih.gov In another method, a UPLC BEH C18 column was utilized with a gradient elution program. aesnet.org

The optimization of these parameters ensures that each analyte has a distinct retention time, allowing for accurate identification and quantification without interference from other compounds in the sample.

Mass Spectrometric Detection Strategies, Including Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative analysis in complex biological matrices. The most common ionization technique for topiramate and its metabolites is electrospray ionization (ESI), which can be operated in either positive or negative ion mode. researchgate.net

Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification in LC-MS/MS assays. aesnet.orgnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process creates a highly specific and sensitive detection method.

For this compound, a precursor to product ion transition of m/z 298 → 78 has been reported. aesnet.org The parent drug, topiramate, is often monitored using the transition m/z 338 → 78. aesnet.orgnih.gov The use of a stable isotope-labeled internal standard, such as D12-topiramate (m/z 350 → 78), is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. aesnet.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 298 | 78 | Positive aesnet.org |

| Topiramate | 338 | 78 | Positive aesnet.orgnih.gov |

| Topiramate | 338.20 | 78.20 | Negative researchgate.net |

| D12-Topiramate (Internal Standard) | 350 | 78 | Positive aesnet.org |

| Niclosamide (Internal Standard) | 325.20 | 171.20 | Negative researchgate.net |

Quantitative Validation Metrics for this compound (e.g., Sensitivity, Linearity, Precision, Accuracy)

The validation of an analytical method is essential to demonstrate its reliability for its intended purpose. For the quantitative analysis of this compound, several key metrics are evaluated.

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For this compound, a validated LC-MS/MS method reported a linear range of 0.001-0.200 μg/mL in human plasma. nih.govresearchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the instrument response against known concentrations of the analyte. A correlation coefficient (R²) close to 1.0 indicates excellent linearity. aesnet.org For the analysis of topiramate and its metabolites, R² values exceeding 0.99 have been achieved. aesnet.org

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measured value to the true value. These are typically expressed as the coefficient of variation (%CV) and the percentage of deviation from the nominal concentration, respectively. For a validated method, intra-batch and inter-batch precision and accuracy were within acceptable limits, with %CV values below 15% and accuracy deviations within ±15%. aesnet.org Another study reported accuracy ranging from 82% to 108% and precision from 6% to 13% in plasma. huji.ac.ilnih.gov

| Validation Parameter | This compound | Topiramate |

| Linearity Range (Plasma) | 0.001-0.200 µg/mL nih.govresearchgate.net | 0.10-20 µg/mL nih.govresearchgate.net |

| Correlation Coefficient (R²) | >0.99 aesnet.org | >0.99 aesnet.org |

| Precision (%CV) | <15% aesnet.org | <15% aesnet.org |

| Accuracy (% Deviation) | ±15% aesnet.org | ±15% aesnet.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a significant role in the structural elucidation and characterization of metabolites. mdpi.comresearchgate.net NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

For the analysis of topiramate and its metabolites, 1H NMR spectroscopy can be used. rsc.org The signals in an NMR spectrum correspond to different protons within the molecule, and their chemical shifts, splitting patterns, and integration provide valuable structural information. For instance, in a study on topiramate, the signals of the methyl protons appeared as four independent singlet peaks. rsc.org

While NMR is generally less sensitive than MS, it is a non-destructive technique that can provide unambiguous structural confirmation of a metabolite. researchgate.net It is particularly useful when authentic reference standards of metabolites are not available, a situation that can occur in early-stage drug metabolism studies. huji.ac.ilnih.gov The identification of an unknown peak in chromatograms as 2,3-O-desisopropylidene topiramate was facilitated by its similar MS/MS spectrum to this compound, highlighting the complementary nature of MS and the potential role of NMR in definitive structural assignment. huji.ac.ilnih.gov

Challenges in Comprehensive Metabolite Profiling and Isomer Resolution

The comprehensive analysis of topiramate's metabolic fate in biological specimens presents significant analytical hurdles, particularly in the complete profiling of all metabolites and the distinct resolution of isomers. While advanced methods have been developed for the quantification of topiramate and its primary metabolites, including this compound, several inherent challenges persist.

A primary difficulty stems from the chemical nature of topiramate's metabolites. These compounds are generally more polar and are often thermolabile, which can render them unsuitable for analysis by gas chromatography (GC) without derivatization. researchgate.net Consequently, liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS), has become the predominant technique. researchgate.netnih.gov However, even with these advanced platforms, significant challenges remain.

The complexity of topiramate's metabolism results in multiple structurally similar compounds being present simultaneously in biological matrices. Topiramate itself is a complex molecule with four chiral centers, leading to the potential for numerous stereoisomers. fda.gov This structural complexity extends to its metabolites. The resolution of these closely related isomers, such as this compound and its positional isomer 2,3-Desisopropylidene Topiramate, is a significant chromatographic challenge. Achieving baseline separation is critical for accurate quantification, as isomers often exhibit identical mass-to-charge (m/z) ratios and similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their individual measurement dependent on physical separation prior to detection. aesnet.org

Another major challenge is the vast difference in concentration between the parent drug and its metabolites. In humans, topiramate is primarily excreted unchanged, with its six identified metabolites each accounting for less than 5% of the administered dose. This necessitates analytical methods with a wide dynamic range and high sensitivity to accurately quantify the low-level metabolites in the presence of a high concentration of the parent drug. As illustrated in the table below, the required limits of quantification for metabolites like this compound are substantially lower than for topiramate itself.

Furthermore, the inherent lack of a strong chromophore in the topiramate molecule and its derivatives makes detection by UV-Vis spectrophotometry difficult and insensitive. nih.govnih.gov This has driven the widespread adoption of mass spectrometry and other specialized detectors, such as chemiluminescent nitrogen detectors, adding to the complexity and cost of the analysis. nih.govnih.gov The potential for matrix effects in biological samples like plasma can also interfere with the ionization process in MS, requiring meticulous sample preparation and the use of stable isotope-labeled internal standards to ensure accuracy. researchgate.netaesnet.org

The table below summarizes key challenges encountered in the analytical process for this compound.

Table 1: Summary of Analytical Challenges

| Challenge | Description | Impact on Analysis of this compound |

| Metabolite Complexity | Topiramate is converted into multiple metabolites, including positional isomers. | Requires highly selective methods to differentiate this compound from other metabolites like 2,3-Desisopropylidene Topiramate. |

| Isomer Resolution | Structural isomers exhibit similar physicochemical properties, making chromatographic separation difficult. researchgate.netfda.gov | Co-elution can lead to inaccurate quantification as isomers often have the same m/z ratio, confounding MS/MS detection. aesnet.org |

| Low Analyte Concentration | Metabolites are present at significantly lower concentrations (<5% of dose) than the parent drug. | Demands highly sensitive detection methods with low limits of quantification (e.g., 0.001 µg/mL). researchgate.net |

| Lack of Chromophore | The molecule does not absorb UV light strongly, precluding standard HPLC-UV detection. nih.govnih.gov | Necessitates more complex and expensive detection techniques, primarily mass spectrometry (LC-MS/MS). researchgate.netnih.gov |

| Matrix Effects | Components of biological samples (e.g., plasma, serum) can suppress or enhance the analyte signal in the MS source. aesnet.org | Can lead to inaccurate results; requires extensive method validation and the use of isotope-labeled internal standards for mitigation. researchgate.netaesnet.org |

| Analyte Stability | Topiramate metabolites can be polar and thermolabile. researchgate.net | Restricts the use of certain analytical techniques like GC and requires careful sample handling and storage. |

This table is interactive. You can sort and filter the data.

Pharmacokinetic Characterization of 4,5 Desisopropylidene Topiramate in Biological Systems

Renal Clearance and Excretion Pathways of 4,5-Desisopropylidene Topiramate (B1683207)

4,5-Desisopropylidene Topiramate is formed through the hydrolysis of one of the isopropylidene groups of the parent topiramate molecule. drugbank.comnih.govnih.govresearchgate.netfda.govfda.gov Its presence in urine confirms that renal excretion is a pathway for its elimination from the body. nih.govhuji.ac.ilresearchgate.net However, specific data on the renal clearance rate of this compound is not available. The parent drug, topiramate, is primarily eliminated unchanged through the kidneys. drugbank.comfda.gov

Metabolic Ratios of this compound to Parent Topiramate

There is no specific metabolic ratio for this compound to topiramate reported in the literature. It is consistently referred to as a minor metabolite, with studies indicating that none of the six identified metabolites of topiramate account for more than 5% of an administered dose of the parent drug. nih.govfda.gov The frequent inability to quantify this compound in urine, even when the parent drug is present at high concentrations, suggests that its formation is a minor metabolic pathway. nih.govhuji.ac.il

For context, a study that quantified other urinary metabolites of topiramate found that the apparent concentration ratio of 2,3-O-desisopropylidene topiramate (an isomer of this compound) to topiramate ranged from 0.05 to 0.51. huji.ac.il The ratio for another metabolite, 10-hydroxy-topiramate, to topiramate was between 0.02 and 0.17. huji.ac.il The corresponding ratio for this compound is expected to be very low.

Impact of Hepatic and Renal Impairment on this compound Disposition

There are no direct studies investigating the impact of hepatic or renal impairment on the pharmacokinetics of this compound. For the parent drug, topiramate, renal impairment significantly reduces its clearance, necessitating dose adjustments. fda.govnih.gov Since this compound is excreted renally, it is plausible that its elimination would also be affected by renal dysfunction, potentially leading to its accumulation, but this has not been studied.

Similarly, while the clearance of topiramate may be decreased in patients with hepatic impairment, the direct effect on the formation and subsequent disposition of its metabolites, including this compound, is unknown. fda.govnih.gov

Pharmacological and Toxicological Research on 4,5 Desisopropylidene Topiramate

Investigation of Potential Pharmacological Activity and Mechanisms of Action

Research into the specific pharmacological activity of 4,5-Desisopropylidene Topiramate (B1683207), a metabolite of the anticonvulsant and migraine prophylactic drug Topiramate, is limited. The prevailing scientific consensus, based on general metabolic studies of Topiramate, regards its metabolites as largely inactive. drugbank.comnih.gov Topiramate itself is not extensively metabolized in humans, with approximately 70% of an administered dose being excreted unchanged in the urine. fda.gov The metabolites that are formed, including 4,5-Desisopropylidene Topiramate, account for a small fraction of the total dose, with no single metabolite constituting more than 5%. fda.gov

Assessment of Ion Channel Modulation by this compound

There is a lack of specific studies assessing the direct modulatory effects of this compound on ion channels. Topiramate is known to modulate voltage-gated sodium channels and L-type calcium channels. drugbank.comrndsystems.com It is hypothesized that the phosphorylation state of these channels can influence the activity of Topiramate. nih.gov However, whether this compound retains any of these ion channel modulatory properties has not been a subject of dedicated investigation.

Evaluation of Neurotransmitter System Interactions

Direct evaluations of the interactions between this compound and various neurotransmitter systems have not been reported. The parent drug, Topiramate, exerts its effects in part by enhancing GABAergic inhibitory neurotransmission and reducing glutamatergic excitatory neurotransmission. drugbank.comnih.gov The lack of significant pharmacological activity attributed to its metabolites suggests that this compound is unlikely to have meaningful interactions with these neurotransmitter systems. nih.gov

Comparative Pharmacodynamics with Topiramate and Other Known Metabolites

Direct comparative pharmacodynamic studies between this compound, Topiramate, and other metabolites are scarce. The focus of metabolic studies has been on the identification and quantification of metabolites rather than the characterization of their pharmacological activity. nih.gov One study noted that a hydroxylated metabolite of Topiramate exhibited some pharmacological activity in animal models, albeit only about one-fifth of the potency of Topiramate itself. portico.org However, this compound is generally considered to be inactive. drugbank.comdrugbank.com

| Compound | Primary Pharmacodynamic Effects of Parent Drug | Reported Activity of Metabolite |

| Topiramate | - Blocks voltage-dependent sodium channels- Enhances GABA-A receptor activity- Antagonizes AMPA/kainate glutamate (B1630785) receptors- Inhibits carbonic anhydrase isoenzymes | Not Applicable |

| This compound | Not Applicable | Generally considered inactive. drugbank.comnih.govdrugbank.com |

| Other Metabolites (e.g., 10-hydroxy-topiramate) | Not Applicable | One hydroxylated metabolite showed weak pharmacological activity (one-fifth of Topiramate). portico.org |

Emerging Research and Future Directions for 4,5 Desisopropylidene Topiramate Studies

Further Elucidation of Undefined Enzymatic Steps in its Formation

The biotransformation of topiramate (B1683207) is a complex process involving hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several metabolites, including 4,5-Desisopropylidene Topiramate. nih.govpharmaffiliates.comnih.gov This metabolite is formed through the hydrolysis of the isopropylidene group of the parent drug. nih.govnih.gov While the general metabolic pathways have been identified, the specific enzymatic steps and the precise catalysts involved in the formation of this compound remain largely undefined.

Topiramate is not extensively metabolized, with approximately 70% of a dose being excreted unchanged in the urine. pharmaffiliates.comnih.gov The remaining fraction undergoes metabolism in the liver. fda.gov Studies have shown that cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoenzyme, are involved in the metabolism of topiramate, especially when co-administered with enzyme-inducing drugs like carbamazepine (B1668303) and phenytoin (B1677684). tandfonline.comnih.govnih.gov However, the specific isoenzymes responsible for the hydrolysis of the isopropylidene moiety to form this compound have not been definitively identified. tandfonline.com Future research should focus on in-vitro studies using human liver microsomes and recombinant CYP enzymes to pinpoint the specific catalysts for this metabolic reaction. A clearer understanding of the enzymatic kinetics will provide valuable insights into potential drug-drug interactions and inter-individual variability in topiramate metabolism.

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

The accurate detection and quantification of this compound in biological matrices are essential for pharmacokinetic studies and for exploring its potential clinical significance. Due to the lack of a significant chromophore in the topiramate molecule and its metabolites, traditional analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection are challenging without prior derivatization. scirp.orgnih.gov

Currently, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods for the simultaneous analysis of topiramate and its metabolites, offering high sensitivity and selectivity. scirp.org These methods allow for the direct detection of this compound in plasma and urine. scirp.org

Future research in this area should aim to develop even more sensitive and high-throughput analytical methods. This could involve the exploration of novel ionization techniques in mass spectrometry or the development of specific immunoassays. The availability of more accessible and cost-effective analytical techniques would facilitate wider research into the clinical relevance of this metabolite.

Exploration of Minor or Modulatory Pharmacological Contributions

The current consensus is that the metabolites of topiramate, including this compound, are pharmacologically inactive or exhibit significantly weaker activity than the parent compound. nih.govfda.gov In-vitro studies on the parent drug, topiramate, have shown that it acts on voltage-dependent sodium channels, GABA receptors, and glutamate (B1630785) receptors. nih.gov However, there is a lack of specific in-vitro studies investigating the pharmacological activity of this compound at these or other potential targets.

Implications for Therapeutic Drug Monitoring and Individualized Treatment Strategies

Therapeutic Drug Monitoring (TDM) of topiramate is considered "possibly useful" as there is a recognized therapeutic range for the parent drug, and monitoring can be beneficial in specific clinical situations, such as managing drug interactions or assessing adherence. testcatalog.orgnih.gov The plasma concentrations of topiramate can be significantly affected by co-administered drugs that induce or inhibit hepatic enzymes. nih.govtestcatalog.org

The role of this compound in TDM has not been established. However, monitoring the levels of this metabolite in conjunction with the parent drug could potentially provide a more comprehensive picture of an individual's metabolic profile. For instance, an altered ratio of this compound to topiramate could indicate changes in the activity of the metabolizing enzymes, which might be influenced by genetic factors or co-administered drugs.

Future research should investigate the correlation between the concentrations of this compound, topiramate, and clinical outcomes. Such studies could help determine if monitoring this metabolite can contribute to more individualized treatment strategies, allowing for dose adjustments based on a patient's specific metabolic capacity.

Development of Standardized Reference Materials for Research and Clinical Applications

The availability of high-quality, standardized reference materials is a prerequisite for accurate and reproducible analytical measurements in both research and clinical settings. pharmaffiliates.comaxios-research.com For this compound, reference standards are available from commercial suppliers for research purposes. cymitquimica.comscbt.com

However, for broader clinical applications and to ensure consistency across different laboratories and analytical platforms, the development of certified reference materials (CRMs) is crucial. Regulatory bodies like the FDA provide guidance on the characterization and documentation required for reference standards used in bioanalytical method validation. fda.gov The development of a CRM for this compound would involve a rigorous process of synthesis, purification, and characterization to establish its identity, purity, and concentration with a high degree of certainty.

Q & A

Q. What is the structural relationship between 4,5-Desisopropylidene Topiramate and Topiramate, and how can this be validated experimentally?

- Methodological Answer : this compound is a derivative of Topiramate formed by the removal of the 4,5-isopropylidene protective group. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, the absence of isopropylidene protons (~1.3–1.5 ppm in ¹H NMR) and shifts in the fructose backbone signals can confirm the structural modification . Comparative analysis with synthesized reference standards (e.g., USP Topiramate RS) is critical for validation .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations or biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. A validated method involves a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0), and detection at 220 nm. System suitability tests should include resolution between Topiramate and its desisopropylidene derivative (relative retention time ~0.66 for the impurity) . For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Topiramate-d12) improves sensitivity and specificity .

Advanced Research Questions

Q. How does this compound influence Topiramate’s pharmacokinetic profile, and what experimental models are suitable for studying this interaction?

- Methodological Answer : In vitro metabolic studies using hepatic microsomes or hepatocyte cultures can assess enzymatic conversion of Topiramate to its metabolites, including this compound. LC-MS/MS quantification of metabolite formation rates under varying CYP450 isoform-specific inhibitors (e.g., CYP3A4) clarifies metabolic pathways . In vivo, pharmacokinetic studies in rodent models with serial blood sampling and non-compartmental analysis (NCA) can determine clearance rates and bioavailability changes induced by the metabolite .

Q. What experimental designs are optimal for evaluating the stability of this compound under stress conditions (e.g., hydrolysis, oxidation)?

- Methodological Answer : Forced degradation studies under ICH guidelines (acid/base hydrolysis, thermal, oxidative, and photolytic stress) are essential. For example:

- Acidic hydrolysis : 0.1M HCl at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.

Degradation products are analyzed via HPLC with photodiode array (PDA) detection. Relative response factors (RRF) for impurities should be established using reference standards . Stability-indicating methods must demonstrate specificity, accuracy (recovery 90–110%), and precision (RSD <2%) .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variability in assay conditions (e.g., cell lines, animal models) or metabolite purity. Standardize protocols using:

- In vitro assays : Electrophysiological models (e.g., voltage-gated sodium channel inhibition in HEK293 cells) with controlled pH and temperature.

- In vivo models : Genetic knockout rodents to isolate target mechanisms (e.g., GABAergic vs. glutamatergic pathways).

Cross-validate findings with orthogonal methods (e.g., radioligand binding assays vs. functional calcium imaging) . Purity of the compound must be confirmed via HPLC (>98%) and elemental analysis .

Q. What strategies are recommended for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : A three-step synthesis from Topiramate:

Selective deprotection : Use mild acidic conditions (e.g., 0.5M H₂SO₄ in THF/H₂O) to remove the 4,5-isopropylidene group without affecting other functional groups.

Purification : Flash chromatography (silica gel, ethyl acetate:hexane gradient) followed by recrystallization in acetone/water.

Characterization : Chiral HPLC (Chiralpak AD-H column, heptane:ethanol) to confirm enantiomeric excess (>99%) . Reaction progress is monitored via thin-layer chromatography (TLC) with iodine vapor detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.